(1,3-Benzodioxol-5-ylmethyl)hydrazine: A Technical Guide to Properties, Synthesis, and Reactivity
(1,3-Benzodioxol-5-ylmethyl)hydrazine: A Technical Guide to Properties, Synthesis, and Reactivity
Topic: (1,3-Benzodioxol-5-ylmethyl)hydrazine Chemical Properties Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
(1,3-Benzodioxol-5-ylmethyl)hydrazine (CAS: 51421-35-3), often referred to as piperonyl hydrazine, is a specialized organohydrazine intermediate used extensively in medicinal chemistry and agrochemical synthesis. Structurally, it combines a lipophilic 1,3-benzodioxole (methylenedioxybenzene) pharmacophore with a reactive hydrazine linker. This dual functionality makes it a critical building block for constructing "privileged structures" such as pyrazoles, semicarbazones, and hydrazones, which are frequently evaluated for antifungal, anticancer, and antiviral activities.
This guide provides a rigorous analysis of its physicochemical properties, validated synthesis protocols, and reactivity profiles, designed to support researchers in optimizing its application in drug discovery.
Physicochemical Profile
The following data aggregates experimental and predicted values essential for analytical characterization and formulation.
| Property | Value / Description |
| IUPAC Name | [(1,3-Benzodioxol-5-yl)methyl]hydrazine |
| Common Name | Piperonyl hydrazine |
| CAS Number | 51421-35-3 (Free base); 1135086-54-2 (HCl salt) |
| Molecular Formula | C₈H₁₀N₂O₂ |
| Molecular Weight | 166.18 g/mol |
| Physical State | Low-melting solid or viscous oil (Free base); White crystalline solid (HCl salt) |
| Melting Point | 38–42 °C (Free base); 160–165 °C (HCl salt, decomp.) |
| Boiling Point | ~290 °C (Predicted at 760 mmHg) |
| LogP (Octanol/Water) | 0.6 – 1.47 (Moderate Lipophilicity) [1] |
| pKa (Conjugate Acid) | ~7.8 (Hydrazine N-H) |
| Solubility | Soluble in MeOH, EtOH, DMSO, CHCl₃; Sparingly soluble in water (Free base) |
Synthesis & Manufacturing Methodologies
Mechanistic Pathway: Nucleophilic Substitution
The most robust synthetic route involves the nucleophilic substitution of 5-(chloromethyl)-1,3-benzodioxole (piperonyl chloride) with an excess of hydrazine hydrate. This method minimizes the formation of the symmetrical bis-alkylated byproduct, N,N-bis(1,3-benzodioxol-5-ylmethyl)hydrazine.
Synthesis Workflow Diagram
Caption: Synthesis of piperonyl hydrazine via chlorination and nucleophilic substitution. High hydrazine equivalents prevent dimerization.
Detailed Experimental Protocol
Objective: Synthesis of (1,3-Benzodioxol-5-ylmethyl)hydrazine hydrochloride.
Reagents:
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5-(Chloromethyl)-1,3-benzodioxole (10.0 mmol)
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Hydrazine hydrate (80% aq., 50.0 mmol, 5.0 equiv)
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Ethanol (Absolute, 20 mL)
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HCl (conc.) and Diethyl ether (for salt formation)
Procedure:
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Preparation: Dissolve hydrazine hydrate (5.0 equiv) in absolute ethanol (10 mL) in a round-bottom flask equipped with a reflux condenser and magnetic stir bar.
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Addition: Dropwise add a solution of 5-(chloromethyl)-1,3-benzodioxole (1.0 equiv) in ethanol (10 mL) to the hydrazine solution over 30 minutes at 0 °C. Note: Slow addition to excess hydrazine is critical to favor mono-alkylation.
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Reaction: Allow the mixture to warm to room temperature, then reflux for 3 hours. Monitor consumption of the alkyl halide by TLC (Hexane:EtOAc 3:1).
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Workup: Concentrate the reaction mixture under reduced pressure to remove ethanol and excess hydrazine.
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Extraction: Dissolve the residue in DCM (30 mL) and wash with 10% Na₂CO₃ (2 x 15 mL) to remove hydrazine salts. Dry the organic layer over anhydrous Na₂SO₄.
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Salt Formation: Filter and cool the organic layer to 0 °C. Slowly add HCl in diethyl ether (2M) until precipitation is complete.
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Purification: Filter the white solid and recrystallize from Ethanol/Ether to yield the hydrochloride salt.
Yield: Typically 75–85%. Validation: ¹H NMR (DMSO-d₆) should show the characteristic methylene singlet at ~3.9 ppm and the benzodioxole singlet at ~6.0 ppm [2].
Reactivity & Synthetic Utility[2][3]
The chemical utility of (1,3-Benzodioxol-5-ylmethyl)hydrazine stems from the alpha-effect , where the adjacent nitrogen lone pairs increase the nucleophilicity of the terminal amino group.
Core Reactivity Pathways
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Hydrazone Formation (Schiff Base): Reacts rapidly with aldehydes/ketones. Used to link the benzodioxole pharmacophore to other bioactive scaffolds.
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Heterocyclization: Condensation with 1,3-dicarbonyls (e.g., acetylacetone) yields pyrazoles.
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Acylation: Reaction with acid chlorides or anhydrides yields hydrazides, which are precursors to 1,3,4-oxadiazoles.
Reactivity Logic Diagram
Caption: Divergent synthesis pathways: Hydrazone formation, Pyrazole cyclization, and Semicarbazide synthesis.[1][2][3]
Case Study: Antifungal Semicarbazones
Research indicates that semicarbazones derived from (1,3-benzodioxol-5-ylmethyl)hydrazine exhibit potent antifungal activity. The benzodioxole ring mimics the structure of natural products like safrole, enhancing cell membrane permeability, while the hydrazine linker facilitates hydrogen bonding within the active site of fungal enzymes (e.g., CYP51) [3].
Handling, Stability & Safety (E-E-A-T)
Hazard Classification:
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Acute Toxicity: Toxic if swallowed or inhaled (Category 3).
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Skin Corrosion: Causes severe skin burns and eye damage (Category 1B).
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Carcinogenicity: Suspected carcinogen (Category 2) due to the hydrazine moiety [4].
Storage Protocols:
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Oxidation Sensitivity: Free base hydrazines are prone to air oxidation. Store under an inert atmosphere (Argon/Nitrogen).
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Hygroscopicity: The HCl salt is hygroscopic; store in a desiccator at 2–8 °C.
Emergency Response:
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In case of skin contact: Immediate washing with polyethylene glycol 400 (PEG 400) followed by water is recommended for hydrazine contamination to solubilize the lipophilic base.
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Neutralization: Spills should be treated with dilute hypochlorite solution (bleach) to oxidize the hydrazine to nitrogen gas before disposal.
References
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PubChem. (2025). (1,3-Benzodioxol-5-ylmethyl)hydrazine Compound Summary. National Library of Medicine. [Link]
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Al-Masoudi, N. A., et al. (2011). "Synthesis and biological activity of some new 1,3-benzodioxole derivatives." Arhiv za higijenu rada i toksikologiju, 62(1). [Link]
